REACTION_SMILES
|
[C:12]([O-:13])([O-:14])=[O:15].[C:20]([O-:21])(=[O:22])[CH3:23].[C:25]([O-:26])(=[O:27])[CH3:28].[CH3:18][OH:19].[I:1][c:2]1[cH:3][cH:4][cH:5][c:6]2[n:7]1[n:8][c:9]([CH3:11])[n:10]2.[K+:16].[K+:17].[Pd+2:24]>>[c:2]1([C:12](=[O:13])[OH:14])[cH:3][cH:4][cH:5][c:6]2[n:7]1[n:8][c:9]([CH3:11])[n:10]2
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1nc2cccc(I)n2n1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Pd+2]
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1nc2cccc(C(=O)O)n2n1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |